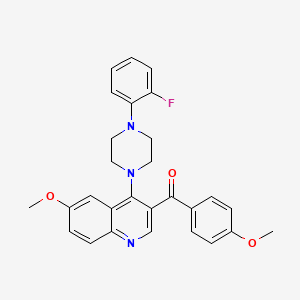
(4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxyquinolin-3-yl)(4-methoxyphenyl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine moiety is often incorporated into biologically active compounds due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular formula of the compound is C19H21FN2O2 . This indicates that the compound contains 19 carbon atoms, 21 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the compound is 328.158691 Da .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 142–145°C . The 1H NMR (400 MHz, CDCl3) spectrum shows peaks at δ 8.29 (d, J = 5.6 Hz, 1H), 7.28 (d, J = 24.8 Hz, 2H), and 7.05 (dd, J = 12, 2.4 Hz, 1H) .
Scientific Research Applications
Fluorescent Ligands for Receptor Visualization
One study focused on the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, employing long-chain 1-(2-methoxyphenyl)piperazine derivatives. These compounds, including one with a structure related to the queried compound, demonstrated high to moderate 5-HT1A receptor affinity and notable fluorescence properties, with potential for visualizing overexpressed receptors in cells (Lacivita et al., 2009).
Antimicrobial Applications
Another research avenue involves the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, where compounds structurally similar to the queried molecule were created from a lead fluoroquinolone molecule. These compounds were tested for their antibacterial and antifungal activities, showing potential in the development of new antimicrobial agents (Patel & Patel, 2010).
Structural Analysis and Crystallography
The structural details and crystal packing of compounds structurally related to the queried compound have been examined through X-ray diffraction. These studies provide insights into the molecular configurations, intermolecular interactions, and potential applications in designing molecules with desired properties (Ullah & Altaf, 2014).
Development of Dopamine Receptor Ligands
Research has also been conducted on developing selective ligands for dopamine D2 receptors using aripiprazole as a lead compound. Compounds with structural elements related to the queried molecule were evaluated for their affinity at D2-like dopamine receptors, contributing to the understanding and development of new therapeutic agents for psychiatric disorders (Vangveravong et al., 2011).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it’s plausible that this compound may interact with a wide range of targets depending on its specific structural modifications.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the presence of the piperazine moiety, it can be inferred that the compound might interact with its targets through a variety of mechanisms, potentially modulating the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Given the broad spectrum of activity associated with piperazine derivatives , it’s likely that multiple biochemical pathways could be influenced by this compound.
Pharmacokinetics
The presence of the piperazine moiety in the compound structure is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could potentially have favorable ADME properties, but specific studies would be needed to confirm this.
Result of Action
Based on the known activities of piperazine derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.
properties
IUPAC Name |
[4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3/c1-34-20-9-7-19(8-10-20)28(33)23-18-30-25-12-11-21(35-2)17-22(25)27(23)32-15-13-31(14-16-32)26-6-4-3-5-24(26)29/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEJISPLQSRPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)
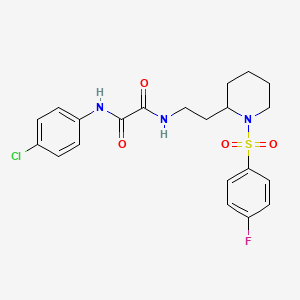
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)

![6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2356450.png)
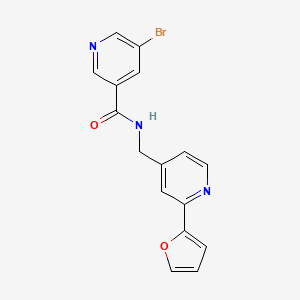
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2356453.png)
![Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2356457.png)
![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2356458.png)
![8-(Mesitylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2356459.png)
![N-isobutyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356463.png)
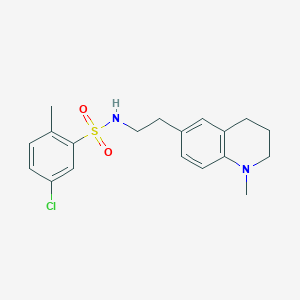
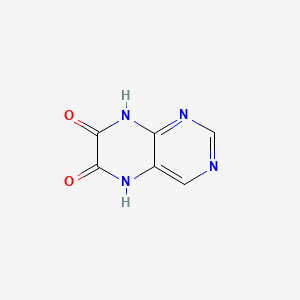
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)